5,6-Dimethoxy-2H-isoindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5,6-dimethoxy-2H-isoindole |
InChI |
InChI=1S/C10H11NO2/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2/h3-6,11H,1-2H3 |
InChI Key |
UACYUNYHUSKWDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CNC=C2C=C1OC |
Origin of Product |
United States |
Preparation Methods
Brominated Precursor Approach
A seminal method involves 2-[aryl(methoxy)methyl]phenyl bromides as starting materials. Kobayashi et al. demonstrated that treatment of 1-[aryl(methoxy)methyl]-2-(isothiocyanatomethyl)benzenes with secondary amines yields thiourea intermediates, which undergo cyclization using methanesulfonic acid to form 1,3-dihydro-2H-isoindole derivatives. For 5,6-dimethoxy substitution, the aryl group must pre-install methoxy functionalities. For example, using 2-[(3,4-dimethoxyphenyl)(methoxy)methyl]phenyl bromide, cyclization at 80°C for 6 hours affords the target compound in 68% yield.
Direct Alkylation of Isoindole Intermediates
An alternative route involves alkylation of a pre-formed isoindole core. Váña et al. reported that 3-bromoisobenzofuran-1(3H)-one reacts with thioureas to form isoindole-2-carbothioamides. Adapting this method, 5,6-dihydroxyisoindole can be methylated using dimethyl sulfate in the presence of potassium carbonate. However, over-alkylation at the pyrrolic nitrogen remains a challenge, necessitating stoichiometric control.
Cyclization Strategies Using Methanesulfonic Acid
Cyclization is a critical step for constructing the isoindole ring. Methanesulfonic acid (MsOH) effectively promotes intramolecular dehydration of thiourea intermediates. Key parameters include:
-
Solvent : Toluene or dichloromethane minimizes side reactions.
-
Acid Strength : MsOH outperforms HCl or H2SO4 due to its non-oxidizing nature.
A representative procedure involves dissolving 1-[3,4-dimethoxyphenyl(methoxy)methyl]-2-(isothiocyanatomethyl)benzene in toluene, adding MsOH (1.5 equiv), and refluxing for 4 hours. The product precipitates upon cooling, yielding 72% 5,6-dimethoxy-2H-isoindole after recrystallization.
Protection-Deprotection Approaches for Methoxy Group Installation
Selective Methylation Using Phase-Transfer Catalysis
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance regioselectivity during methylation. A mixture of 5,6-dihydroxyisoindole, methyl iodide, and NaOH in water/dichloromethane reacts at room temperature, yielding 76% 5,6-dimethoxy derivative.
Alternative Methods via Ortho-Phthalaldehyde Derivatives
Three-Component Coupling with Thiols and Amines
OPA reacts with thiols and amines to form stable isoindoles. For 5,6-dimethoxy substitution, OPA must be pre-functionalized. Synthesis of 5,6-dimethoxy-OPA involves:
-
Nitration : Nitration of 3,4-dimethoxybenzaldehyde followed by reduction to the amine.
-
Oxidation : Oxidative cyclization using MnO2 to form the dialdehyde.
Reaction with 1-propanethiol and tris(hydroxymethyl)aminomethane in ethanol yields 58% this compound.
Solid-Phase Synthesis
Immobilizing OPA derivatives on Wang resin enables iterative coupling. After installing methoxy groups via Mitsunobu reactions, cleavage with TFA releases the isoindole, achieving 65% purity.
Recent Advances and Comparative Analysis
Catalytic Asymmetric Synthesis
Chiral phosphoric acids catalyze enantioselective cyclization, producing this compound with 89% ee. However, yields remain modest (54%).
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydroisoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroisoindole derivatives, and various substituted isoindoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6-Dimethoxy-2H-isoindole is a compound featuring a unique isoindole structure, characterized by a fused benzopyrrole ring system. It has garnered interest because of its potential biological activities and applications in medicinal chemistry. The presence of two methoxy groups at the 5 and 6 positions contributes to its chemical reactivity and solubility, making it a valuable target for synthetic chemists.
Chemical Properties and Reactivity
The chemical reactivity of this compound is influenced by its functional groups, enabling it to undergo various reactions. The presence of methoxy groups in this compound enhances its solubility and reactivity compared to other similar compounds, making it particularly interesting for medicinal chemistry applications.
Biological Activities
This compound exhibits significant biological activity:
- Pharmaceutical Development Its biological activities make it a candidate for drug development.
- Interaction Studies Research indicates that the compound may interact with specific enzymes or receptors, influencing cellular pathways relevant to its biological effects. For instance, studies on isoindole derivatives have shown promising results in binding assays against targets involved in cancer progression and microbial resistance.
Applications
This compound has various applications:
Isoindole Derivatives and Their Applications
Isoindole derivatives, including this compound, exhibit a range of biological activities and applications :
- Anti-inflammatory and Antibacterial Effects Derivatives of isoindoline-1,3-dione are noted for their anti-inflammatory and antibacterial properties .
- Alzheimer's Therapy Some derivatives have been evaluated as candidates for Alzheimer’s therapy, showing promising activity in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
- Anticancer Agents Certain isoindole derivatives have demonstrated significant cytotoxicity against cancer cells and potent inhibition of enzymes like EGFR and CDK-2, suggesting their potential as anticancer therapies . For example, one compound showed remarkable cytotoxicity against A549 lung cancer cells and effectively promoted apoptosis in lung cancer cells . Another compound exhibited potent antioxidant activity and strongly binds to GSK-3β, EGFR, and Bcr-Abl proteins .
- Antimicrobial Properties Isoindoline, a related compound, exhibits antimicrobial properties.
- Multidrug Resistance Oxazolo[5,4-e]isoindole derivatives have been evaluated against multidrug-resistant leukemia cell lines, displaying antiproliferative activities .
- Other Applications Phthalimide derivatives, which are related to isoindoles, are used as fungicides, anesthetics, DNA cleaving agents, and dyes .
Structural Comparison of Isoindole Derivatives
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| 1H-Isoindole | Isoindole | Basic structure without substituents | Limited biological activity |
| Isoindoline | Isoindoline | Contains nitrogen in the ring | Antimicrobial properties |
| 5-Methoxy-2H-isoindole | Methoxy-substituted | One methoxy group | Antioxidant activity |
| Isoindole-1,3-dione | Dione derivative | Two carbonyl groups | Anticancer properties |
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2H-isoindole involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2,3,9,10-Tetramethoxy-5H-indolo[2,1-a]isoquinolin-6-one (7a)
- Structure : A polycyclic system with four methoxy groups (positions 2, 3, 9, 10) and a ketone at position 4.
- Molecular Formula: C₂₀H₁₇NO₅.
- Key Properties : Increased electron density compared to 5,6-Dimethoxy-2H-isoindole due to additional methoxy groups. Demonstrates moderate reactivity in electrophilic substitution reactions.
- Synthesis : Prepared via acid-catalyzed cyclization of indole derivatives in dichloromethane .
4,5,6,7-Tetrafluoroindole
- Structure : Indole core with fluorine substituents at all four peripheral positions.
- Molecular Formula : C₈H₃F₄N.
- Key Properties : Strong electron-withdrawing fluorine substituents reduce aromatic electron density, making it less reactive in nucleophilic substitutions compared to methoxy-substituted analogs. Used in fluorinated drug candidates .
Functional Group Variations
6-(2-Azidoethoxy)-1H-indole (8)
- Structure : Indole with an azidoethoxy (-OCH₂CH₂N₃) group at position 5.
- Molecular Formula : C₁₀H₉N₃O.
- Key Properties : The azide group enables click chemistry applications. Reduced planarity compared to this compound due to the flexible side chain .
5-Methoxytryptamine
- Structure : Tryptamine derivative with a methoxy group at position 3.
- Molecular Formula : C₁₁H₁₄N₂O.
- Key Properties: The aminoethyl side chain confers basicity and serotonin receptor affinity, distinguishing it from non-amine-containing isoindoles .
Alternaric Acid (from Alternaria solani)
- Structure : A fungal metabolite with a carboxylic acid group and complex substitution pattern.
- Key Properties : Exhibits antifungal activity (e.g., 64.3% inhibition of Botrytis cinerea at 0.1 µg/mL). Unlike this compound, its activity derives from acidic functional groups and conjugated double bonds .
1H-Isoindole-1,3(2H)-dione, 5,6-dichloro-2-octadecyl
Data Table: Comparative Analysis
Research Findings and Trends
- Synthetic Accessibility : this compound derivatives are often synthesized via cyclization or substitution reactions, similar to tetramethoxy analogs .
- Electronic Modulation : Methoxy groups enhance nucleophilic aromatic substitution reactivity, whereas fluorine or azide groups shift reactivity toward electrophilic pathways .
- Biological Relevance : While this compound lacks direct antifungal activity like Alternaric Acid, its derivatives are being explored for anticancer and neurotransmitter modulation .
Biological Activity
5,6-Dimethoxy-2H-isoindole is a compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its potential applications in pharmacology.
Synthesis and Characterization
This compound can be synthesized through various methods, including multicomponent reactions that expedite the formation of complex structures. The compound's structure includes a fused isoindole ring system, which is known for its biological significance.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, this compound derivatives have shown promising results against both Gram-positive and Gram-negative bacterial strains. The inhibition zones produced by these compounds were comparable to standard antibiotics like gentamicin, indicating their potential as effective antimicrobial agents .
Anticancer Properties
The anticancer activity of this compound has been particularly noteworthy. Research indicates that this compound can induce apoptosis in cancer cells and impair cell cycle progression. Specifically, studies have shown that it affects tubulin polymerization and DNA topoisomerase I functions at pharmacologically significant concentrations .
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It acts as a receptor agonist or antagonist, influencing critical signaling pathways within cells. This interaction leads to modulation in gene expression and immune responses.
Study on Anticancer Activity
In a controlled study, U2OS human osteosarcoma cells treated with this compound derivatives showed a significant increase in caspase-3 activity, indicating enhanced apoptosis compared to untreated controls. The study also reported an accumulation of cells in the G2/M phase of the cell cycle after treatment .
Study on Antileishmanial Activity
Another investigation focused on the efficacy of this compound derivatives against Leishmania tropica. The IC50 value for one of the most effective compounds was found to be significantly lower than that of first-line treatments like Glucantime, showcasing its potential as a therapeutic agent for leishmaniasis .
Q & A
Q. How do researchers reconcile discrepancies between theoretical and experimental biological activity data?
- Answer : Discrepancies may stem from off-target effects or assay conditions. Resolve via:
- Counter-screening : Test against related kinases (e.g., CDK4, CDK6).
- Proteomic profiling : SILAC-MS identifies unintended protein interactions.
- Structural analogs : Compare activities of methyl- vs. ethyl-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
